molecular formula C21H22N2O4S B12786022 2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-3-(phenylmethyl)-6-(phenylthio)- CAS No. 132885-45-1

2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-3-(phenylmethyl)-6-(phenylthio)-

Cat. No.: B12786022
CAS No.: 132885-45-1
M. Wt: 398.5 g/mol
InChI Key: RFARVEIYSARPOC-UHFFFAOYSA-N
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Description

3-Benzylidene-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one, commonly referred to as 3-Bz-HEPT, is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique bicyclic structure, which includes a pyrroloquinoline core. The presence of a benzylidene group at the 3-position adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylidene-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzaldehyde with an appropriate ketone under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized using a suitable catalyst, such as p-toluenesulfonic acid, to yield the desired product.

Industrial Production Methods

Industrial production of 3-Benzylidene-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Benzylidene-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the benzylidene group to a benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Benzyl-substituted pyrroloquinoline.

    Substitution: Halogenated derivatives of 3-Benzylidene-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one.

Scientific Research Applications

3-Benzylidene-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Benzylidene-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby disrupting key biochemical pathways. For instance, it may inhibit the activity of topoisomerase enzymes, leading to the disruption of DNA replication and cell division. The benzylidene group plays a crucial role in binding to the active site of the target enzyme, enhancing the compound’s inhibitory effects.

Comparison with Similar Compounds

Similar Compounds

    3-Quinuclidinyl benzilate: Another heterocyclic compound with a similar bicyclic structure but different functional groups.

    Bicyclo[4.1.0]hept-3-ene: A structurally related compound used in organic synthesis.

    2-Azabicyclo[2.2.1]hept-5-en-3-one: Known for its versatile synthetic applications.

Uniqueness

3-Benzylidene-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one stands out due to its unique combination of a pyrroloquinoline core and a benzylidene group. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

132885-45-1

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

3-benzyl-1-(2-hydroxyethoxymethyl)-5-methyl-6-phenylsulfanylpyrimidine-2,4-dione

InChI

InChI=1S/C21H22N2O4S/c1-16-19(25)22(14-17-8-4-2-5-9-17)21(26)23(15-27-13-12-24)20(16)28-18-10-6-3-7-11-18/h2-11,24H,12-15H2,1H3

InChI Key

RFARVEIYSARPOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)N(C1=O)CC2=CC=CC=C2)COCCO)SC3=CC=CC=C3

Origin of Product

United States

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